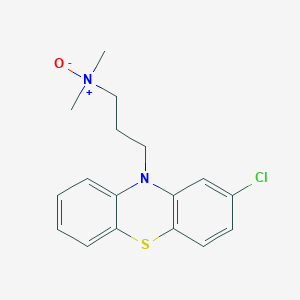

Chlorpromazine N-oxide

概要

説明

クロルプロマジン-N-オキシドは、フェノチアジン系に属する広く使用されている抗精神病薬であるクロルプロマジンの代謝物です。クロルプロマジン-N-オキシドは、クロルプロマジンの酸化によって生成され、その親化合物の薬理学的特性の一部を保持しています。その独特の化学構造と生物学的活性により、薬物動態学と薬物代謝の研究において注目されています。

準備方法

合成ルートと反応条件

クロルプロマジン-N-オキシドは、さまざまな酸化剤を用いてクロルプロマジンを酸化することによって合成することができます。一般的な方法の1つは、酢酸などの触媒の存在下で過酸化水素を使用する方法です。 反応は通常室温で行われ、生成物は再結晶またはクロマトグラフィーによって精製されます .

工業生産方法

工業的な設定では、クロルプロマジン-N-オキシドの生産は、連続フローリアクターを用いた大規模酸化プロセスを含む場合があります。これらのリアクターは、温度、圧力、流量などの反応条件を正確に制御することができ、製品品質と収率の一貫性を保証します。 環境に優しい酸化剤と触媒の使用も、廃棄物を最小限に抑え、環境への影響を軽減するために強調されています .

化学反応の分析

Oxidation with Hydrogen Peroxide and Catalysts

-

Reagents : Hydrogen peroxide (H₂O₂) + titanosilicate catalyst.

m-Chloroperoxybenzoic Acid (mCPBA) Oxidation

-

Reagents : mCPBA in chloroform.

-

Outcome : Stepwise oxidation produces N⁴′-oxide, N¹′,N⁴′-dioxide, and N¹′,N⁴′,S-trioxide derivatives .

Table 1: Synthetic Routes to CPZNO

Metabolic Pathways

CPZNO is a minor but significant metabolite in humans and rodents, with distinct pharmacokinetics:

In Vivo Metabolism in Rats

-

Reduction : CPZNO is reduced back to chlorpromazine (major pathway) .

-

Secondary Metabolites : Includes 7-hydroxychlorpromazine, chlorpromazine sulphoxide, and desmethyl derivatives .

-

Excretion : 52.1% fecal vs. 26.9% urinary excretion of radiolabeled CPZNO .

Human Pharmacokinetics

Table 2: Key Metabolites of CPZNO

Degradation and Stability

CPZNO undergoes degradation under varying conditions:

Photocatalytic Degradation

-

UV/Visible Light : In aqueous solutions with TiO₂ photocatalysts, CPZNO degrades via hydroxyl radical (- OH) pathways .

-

Products : Dechlorinated intermediates (m/z 301, 285) and hydroxylated derivatives (m/z 335, 351) .

Thermal Degradation in Aqueous Solutions

-

Sterilization Conditions : Prolonged heat exposure leads to sulfoxide and N-oxide derivatives, causing opalescence .

-

Mechanism : Competing oxidation pathways influenced by dissolved oxygen levels .

Table 3: Degradation Products Under Anaerobic vs. Aerobic Conditions

| Condition | Major Products | Proposed Mechanism |

|---|---|---|

| Aerobic | 7-OH-CPZ, CPZ sulphoxide | - OH-mediated hydroxylation |

| Anaerobic | Dechlorinated CPZ (m/z 285, 301) | Electron transfer, C-Cl bond cleavage |

Analytical Methods for Detection

-

Radioimmunoassay (RIA) : Specific antibodies detect CPZNO in plasma with minimal cross-reactivity to CPZ or sulfoxides .

-

LC-MS/MS : Identifies degradation products (e.g., nor-chlorpromazine) in sterilized drug formulations .

Structural and Reactivity Insights

科学的研究の応用

Pharmacological Role

Chlorpromazine N-oxide serves as a significant metabolite, influencing the pharmacological profile of chlorpromazine. Its presence in the body can affect the overall therapeutic efficacy and safety of chlorpromazine treatment. The compound interacts with various neurotransmitter systems, notably:

- Dopamine Receptors : this compound acts as an antagonist to dopamine receptors, which is essential for its antipsychotic effects. This action is particularly relevant in managing symptoms of schizophrenia.

- Serotonin Receptors : The compound also interacts with serotonin receptors, contributing to its anxiolytic and antidepressive properties.

- Adrenergic Receptors : By blocking adrenergic receptors, this compound can influence cardiovascular responses and sedation, which are important in the context of preoperative anxiety management .

Metabolism and Excretion

The metabolism of this compound has been studied extensively. Research indicates that it undergoes significant biotransformation in both humans and animals, leading to various metabolites that can be detected in urine and feces. Key findings include:

- In rats, following administration, metabolites such as chlorpromazine and its hydroxylated forms were identified, indicating a complex metabolic pathway involving oxidation and demethylation .

- In humans, radioimmunoassay techniques have been employed to study the pharmacokinetics of this compound, revealing its absorption patterns and excretion rates .

Clinical Implications

The clinical implications of this compound are noteworthy:

- Therapeutic Monitoring : Given its role as a metabolite, monitoring levels of this compound may provide insights into patient responses to chlorpromazine therapy. Variations in metabolite levels could correlate with therapeutic outcomes or adverse effects.

- Side Effects Management : Understanding the action of this compound may help mitigate side effects associated with chlorpromazine treatment. For instance, its interactions with various receptors could explain some side effects like sedation or hypotension .

Case Studies and Research Findings

A review of pertinent literature reveals several case studies that highlight the significance of this compound:

Future Research Directions

Further research is warranted to explore:

- The specific mechanisms by which this compound influences neurotransmitter systems.

- Long-term effects of this metabolite on patient outcomes in various psychiatric conditions.

- Potential therapeutic applications beyond antipsychotic effects, such as in mood disorders or anxiety management.

作用機序

クロルプロマジン-N-オキシドは、ドーパミン受容体、セロトニン受容体、およびアドレナリン受容体などのさまざまな分子標的に作用することによって、その効果を発揮します。この化合物は、これらの受容体における神経伝達物質の作用を遮断するアンタゴニストとして作用します。これにより、精神病症状の軽減やその他の治療効果が得られます。 クロルプロマジン-N-オキシドの作用に関与する正確な分子経路はまだ調査中ですが、神経伝達物質の放出と受容体の感度の調節が関与すると考えられています .

類似化合物との比較

クロルプロマジン-N-オキシドは、次のような他のフェノチアジン誘導体と類似しています。

クロルプロマジン: 抗精神病薬として広く使用されている親化合物。

プロメタジン: 抗ヒスタミン薬および制吐剤の特性を持つ別のフェノチアジン誘導体。

チオリダジン: 同様の作用機序を持つフェノチアジン系抗精神病薬。

独自性

クロルプロマジン-N-オキシドは、その特定の酸化状態と、クロルプロマジンの代謝物としての役割により、ユニークです。 これは、クロルプロマジンの代謝経路と薬物動態学についての洞察を提供し、薬物代謝研究において価値があります .

生物活性

Chlorpromazine N-oxide (CPZNO) is a metabolite of chlorpromazine, a well-known antipsychotic medication. Understanding the biological activity of CPZNO is crucial for assessing its pharmacological effects and potential therapeutic applications. This article reviews the current literature on the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Chlorpromazine and Its Metabolites

Chlorpromazine is a phenothiazine antipsychotic primarily used to treat schizophrenia and other psychiatric disorders. It acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2 receptors, leading to its antipsychotic effects . During its metabolism, chlorpromazine is converted into several metabolites, including this compound, which is formed through the oxidation of the nitrogen atom in the side chain .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Like chlorpromazine, CPZNO is expected to be readily absorbed from the gastrointestinal tract.

- Bioavailability : The bioavailability may vary due to first-pass metabolism.

- Half-life : The half-life of CPZNO has not been extensively studied; however, chlorpromazine has a half-life of approximately 30 hours .

Case Study: Radioimmunoassay for this compound

A significant study developed antibodies specific to CPZNO using a hapten-bovine serum albumin conjugate. This allowed for the detection and quantification of CPZNO in biological samples. The study demonstrated that CPZNO could be reliably measured in plasma and urine samples, facilitating further research into its pharmacokinetics and biological effects .

Table 1: Summary of Biological Activities Associated with this compound

Implications for Therapeutic Use

The biological activity of this compound suggests that it may play a role in enhancing or modifying the therapeutic effects of chlorpromazine. Understanding its specific actions could lead to improved treatment strategies for psychiatric disorders.

特性

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2OS/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDFWIIFGRXCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937295 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1672-76-0 | |

| Record name | Chlorpromazine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1672-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpromazine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。